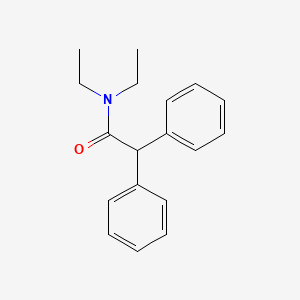![molecular formula C21H23ClN2O3 B5003203 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003203.png)
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has been the subject of significant scientific research. It is commonly referred to as CP-55940 and is a synthetic compound that acts as a cannabinoid receptor agonist. CP-55940 is a potent compound that has been studied for its potential use in pain management, cancer treatment, and other medical applications.
Mecanismo De Acción
CP-55940 acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, CP-55940 can modulate these processes and produce a variety of effects.
Biochemical and Physiological Effects:
CP-55940 has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and immunomodulation. It has been shown to reduce pain sensation in animal models of acute and chronic pain, making it a potential candidate for the treatment of chronic pain conditions. CP-55940 has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory conditions. Additionally, it has been shown to modulate immune function, potentially making it a candidate for the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-55940 has several advantages and limitations for lab experiments. One advantage is its potency, as it is a highly potent compound that can produce significant effects at low concentrations. Additionally, it has been extensively studied, and there is a significant body of literature on its effects and mechanisms of action. However, one limitation is its complexity, as the synthesis of CP-55940 is a complex process that requires expertise in organic chemistry. Additionally, its potency can also be a limitation, as it can be difficult to control the dose and produce consistent results.
Direcciones Futuras
There are several future directions for the study of CP-55940. One potential direction is the development of new analogs and derivatives of CP-55940 that may have improved efficacy or reduced side effects. Additionally, further research is needed to fully understand the mechanisms of action of CP-55940 and its effects on the endocannabinoid system. Finally, clinical trials are needed to determine the safety and efficacy of CP-55940 in humans, particularly for the treatment of chronic pain and cancer.
Métodos De Síntesis
The synthesis of CP-55940 involves several steps, including the reaction of 4-chlorobenzyl cyanide with 4-propoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-amino-1-(4-propoxyphenyl)butane to form the final product. The synthesis of CP-55940 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CP-55940 has been the subject of significant scientific research due to its potential use in medical applications. It has been studied for its potential use in pain management, cancer treatment, and other medical applications. CP-55940 has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in preclinical studies.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-13-27-18-9-7-17(8-10-18)24-20(25)14-19(21(24)26)23-12-11-15-3-5-16(22)6-4-15/h3-10,19,23H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSBRBZEOAYPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)
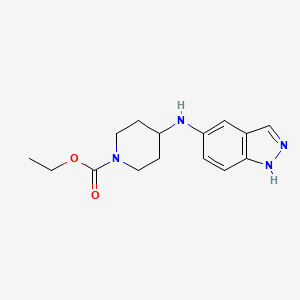
![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)
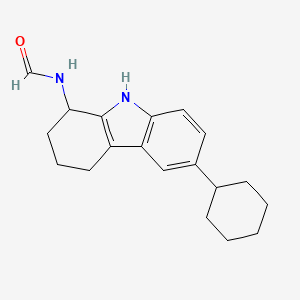
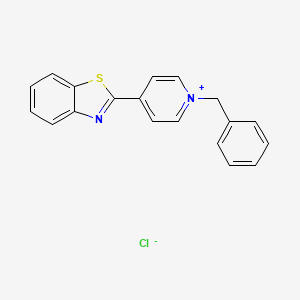
![9-[3-(2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5003156.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)
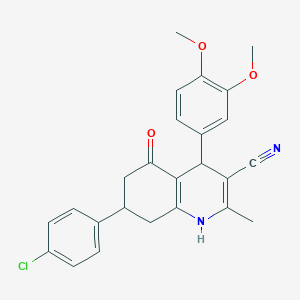
![3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5003184.png)
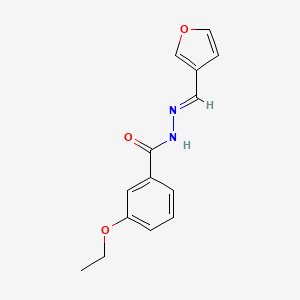
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5003212.png)
![11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5003223.png)
